N-叔丁氧羰基-N-异丙氨基乙酸

描述

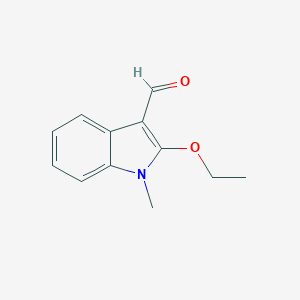

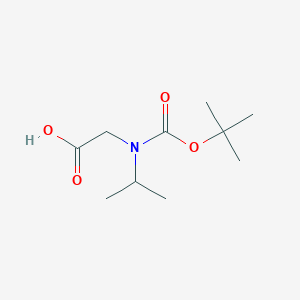

N-Boc-N-isopropylamino-acetic acid is a chemical compound that is part of a broader class of N-Boc protected amino acids. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality of amino acids. This protection is crucial during the synthesis of peptides to prevent unwanted side reactions and to allow for the sequential addition of amino acids in a controlled manner .

Synthesis Analysis

The synthesis of N-Boc protected amino acids and derivatives often involves the use of Boc-anhydride or Boc-NCAs (N-carboxyanhydrides) to introduce the Boc group onto the amino acid or its derivatives. For example, Boc-NCAs have been used to acylate sugar hydroxyl groups, resulting in amino acid-saccharide conjugates . Additionally, the synthesis of N-Boc-N,O-isopropylidene-alpha-methylserinal acetonides has been reported, which are valuable chiral building blocks for the asymmetric synthesis of alpha-methylamino acids . The synthesis of N-Boc protected amino acid derivatives is a key step in the preparation of various pharmaceutical compounds and peptidomimetics .

Molecular Structure Analysis

The molecular structure of N-Boc protected compounds can be complex, and their analysis often requires advanced techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, N,N'-dihydroxy-N,N'-diisopropylhexanediamide, was determined using single-crystal X-ray diffraction, revealing a trans conformation of the planar hydroxamate groups . Similarly, the structures of N-Fmoc amino-alkyl isothiocyanates derived from Boc-protected amino acids have been solved, providing insights into their molecular conformations .

Chemical Reactions Analysis

N-Boc protected amino acids are involved in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed under acidic conditions without affecting other sensitive functional groups in the molecule . This selective deprotection is essential for the stepwise construction of peptides. Moreover, the Boc group has been shown to be a strategic choice for N-protection/deprotection in the synthesis of various natural and unnatural amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc protected amino acids are influenced by the presence of the Boc group. The Boc group increases the steric bulk and alters the hydrophobicity of the amino acid, which can affect its solubility and reactivity. These properties are crucial for the successful application of these compounds in synthetic chemistry, particularly in solid-phase peptide synthesis . The stability of the Boc group under different conditions is also an important consideration, as it must withstand various reaction conditions during peptide elongation .

科学研究应用

光学活性炔丙胺衍生物的合成

N-Boc-氨基醛,N-Boc-亚胺的前体,在光学活性炔丙胺衍生物的合成中起关键作用。这涉及由手性磷酸催化的曼尼希型反应,表明其在创建立体化学复杂结构中的重要性 (Yurino 等,2016)。

吲哚-3-乙酸及其类似物的生产

N-Boc保护的邻碘芳基胺用于合成吲哚-3-乙酸乙酯及其类似物。这个过程涉及烯丙基化和钯催化的成环,突出了 N-Boc-N-异丙氨基乙酸在生产复杂有机化合物中的化学多功能性 (Wensbo 等,1995)。

食品体系中的乳化特性

由植物甾醇和 N-Boc-氨基酸产生的 N-Boc-氨基酸酯表现出优异的乳化性能。这使得它们非常适合在食品体系中的应用,在食品体系中它们可以改善食品的稳定性和质地 (Jia 等,2019)。

化学合成中的催化

使用质子离子液体作为催化剂,可以促进胺的 N-Boc 保护。这个过程在各种胺的化学选择性保护中很重要,证明了该化合物在合成化学中的用途 (Akbari 等,2010)。

糖科学中的唾液酸化

在糖科学中,通过将月桂硫代唾液苷的 N-Boc 基团与特定溶剂相结合,可以提高唾液酸供体的反应性和选择性。这一应用对于碳水化合物化学领域中复杂糖缀合物的合成至关重要 (Ikeda 等,2007)。

肽合成中的进展

N-Boc 化合物在肽合成中起着至关重要的作用。它们提供了一种在合成过程中保护氨基酸的方法,这对于创建具有精确序列和功能的肽至关重要 (Johnson,1970)。

安全和危害

作用机制

Target of Action

N-Boc-N-isopropylamino-acetic acid is a chemical compound used in organic synthesis, particularly in the protection of amines . The primary targets of this compound are amines, which are nitrogen-containing organic compounds that play crucial roles in biological systems .

Mode of Action

The compound acts as a protecting group for amines, rendering them less reactive during the synthesis process . This is achieved through the formation of carbamates, which are organic compounds derived from carbamic acid . The protection mechanism involves the nucleophilic amine attacking the electrophilic anhydride of the Boc group .

Biochemical Pathways

The biochemical pathways affected by N-Boc-N-isopropylamino-acetic acid primarily involve the synthesis of complex organic molecules. By protecting amines, the compound allows for selective reactions to occur elsewhere on the molecule without interference from the amine group .

Result of Action

The result of the action of N-Boc-N-isopropylamino-acetic acid is the successful protection of amines during organic synthesis . This allows for the selective reaction of other functional groups present in the molecule, facilitating the synthesis of complex organic compounds .

Action Environment

The action of N-Boc-N-isopropylamino-acetic acid can be influenced by various environmental factors. Additionally, the compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation .

属性

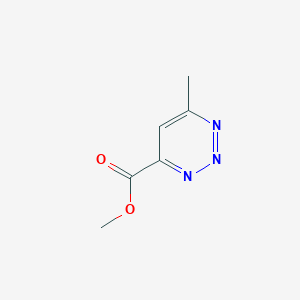

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(2)11(6-8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWLWSLMCAPRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440368 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N-isopropylamino-acetic acid | |

CAS RN |

154509-63-4 | |

| Record name | N-Boc-N-isopropylamino-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)

![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)

![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)